An In-depth Technical Guide to 2-Chloro-4,5-difluorophenylacetic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-4,5-difluorophenylacetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Introduction and Identification
2-Chloro-4,5-difluorophenylacetic acid is a polysubstituted phenylacetic acid derivative. The unique arrangement of a chlorine atom and two fluorine atoms on the phenyl ring imparts specific electronic and steric properties that are highly sought after in the design of bioactive compounds. The electron-withdrawing nature of the halogen substituents can significantly influence the acidity of the carboxylic acid, the molecule's lipophilicity, and its metabolic stability.
A thorough search of chemical databases indicates that a specific CAS (Chemical Abstracts Service) number for 2-Chloro-4,5-difluorophenylacetic acid is not prominently listed. This suggests that the compound is not a widely commercialized product but rather a specialized intermediate synthesized on-demand for multi-step synthetic routes. The closest related and commercially available compound is (2-chloro-4,5-difluorophenyl)boronic acid, with CAS number 1801916-39-1, which confirms the accessibility of the core 2-chloro-4,5-difluorophenyl scaffold.
This guide will, therefore, focus on a robust and logical synthetic pathway to obtain 2-Chloro-4,5-difluorophenylacetic acid, starting from readily available precursors.
Physicochemical and Spectroscopic Data (Predicted)
While experimental data for 2-Chloro-4,5-difluorophenylacetic acid is scarce, its key physicochemical and spectroscopic properties can be reliably predicted based on the analysis of structurally similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₅ClF₂O₂ |
| Molecular Weight | 206.58 g/mol |
| Appearance | White to off-white solid |
| Melting Point | > 100 °C |
| Boiling Point | > 300 °C |
| pKa | ~3.5 - 4.0 |
| LogP | ~2.5 - 3.0 |
Spectroscopic Analysis:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to coupling with the fluorine atoms. The methylene protons will appear as a singlet.
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¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon, the methylene carbon, and the aromatic carbons. The carbon signals in the phenyl ring will exhibit splitting due to C-F coupling.
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¹⁹F NMR: The fluorine NMR is a powerful tool for the characterization of this molecule and is expected to show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom.
Synthesis of 2-Chloro-4,5-difluorophenylacetic acid
The most logical and efficient synthetic route to 2-Chloro-4,5-difluorophenylacetic acid involves a two-step process starting from the corresponding acetophenone. The key steps are:
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Friedel-Crafts Acylation: Synthesis of the intermediate, 2-chloro-4,5-difluoroacetophenone.
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Willgerodt-Kindler Reaction: Conversion of the acetophenone to the target phenylacetic acid.
Step 1: Synthesis of 2-Chloro-4,5-difluoroacetophenone
This step involves the acylation of 1-chloro-2,3-difluorobenzene using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent such as dichloromethane.
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Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-chloro-2,3-difluorobenzene (1.0 equivalent) to the stirred suspension.
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Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
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Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-chloro-4,5-difluoroacetophenone.
Caption: Friedel-Crafts acylation to synthesize the key acetophenone intermediate.
Step 2: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[1][2][3]
Experimental Protocol:
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Thioamide Formation: In a round-bottom flask, combine 2-chloro-4,5-difluoroacetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).
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Reaction: Heat the mixture to reflux (around 130-140 °C) for 4-6 hours. The reaction mixture will become dark and viscous.
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Intermediate Isolation (Optional but Recommended): Cool the reaction mixture and pour it into cold water. The crude thioamide, 2-(2-chloro-4,5-difluorophenyl)thioacetomorpholide, will precipitate. Collect the solid by filtration and wash it with water.
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Hydrolysis: The crude thioamide can be hydrolyzed without further purification. Add the thioamide to a solution of aqueous sodium hydroxide (e.g., 20% w/v) or sulfuric acid (e.g., 50% v/v).
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Reaction: Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
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Work-up: Cool the reaction mixture. If basic hydrolysis was performed, acidify the solution with concentrated hydrochloric acid to a pH of ~1.
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Extraction and Purification: The 2-Chloro-4,5-difluorophenylacetic acid will precipitate as a solid. Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water or toluene) to obtain the pure product.
Caption: The Willgerodt-Kindler reaction for the conversion of the acetophenone to the final product.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated phenylacetic acids are valuable building blocks in the synthesis of a diverse range of biologically active molecules. The presence of chlorine and fluorine atoms in 2-Chloro-4,5-difluorophenylacetic acid can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.
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Modulation of Physicochemical Properties: The lipophilicity and electronic properties of a drug molecule can be fine-tuned by the incorporation of the 2-chloro-4,5-difluorophenyl moiety. This can lead to improved cell permeability and metabolic stability.
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Enzyme Inhibitors: The carboxylic acid group can serve as a key binding element in the active site of enzymes. The substituted phenyl ring can provide additional interactions, leading to potent and selective inhibitors.
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Scaffold for Complex Molecules: This compound can serve as a starting point for the synthesis of more complex heterocyclic systems that are often found in modern pharmaceuticals.
While specific applications of 2-Chloro-4,5-difluorophenylacetic acid are not extensively documented, its structural motifs are present in various classes of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and central nervous system drugs.
Safety and Handling
As with all halogenated aromatic carboxylic acids, 2-Chloro-4,5-difluorophenylacetic acid should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Use in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-4,5-difluorophenylacetic acid is a valuable, albeit not widely commercialized, synthetic intermediate with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its identification, predicted properties, and a detailed, practical synthetic route. By understanding the synthesis and potential applications of this compound, researchers and drug development professionals can leverage its unique structural features to design and create novel, efficacious therapeutic agents.
References
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The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
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Taylor & Francis Online. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]
- Samsonowicz, M., & Regulska, E. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 1086–1097.
- King, J. A., & McMillan, F. H. (1946). Studies on the Willgerodt Reaction. IV.1 The Preparation of Nuclear-Substituted Phenylacetic Acids and Some Further Extensions of the Reaction2. Journal of the American Chemical Society, 68(11), 2335–2339.
- Google Patents. (1990). Process for preparing chloro-difluorobenzene. EP 0447259 A1.
- Google Patents. (1991).
